N(alpha)-(2 4-Dinitro-5-fluorophenyl)-
Overview
Description
N(alpha)-(2 4-Dinitro-5-fluorophenyl)- is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Structure Analysis : The compound has been used in the determination of protein structure on a micro scale, particularly through its reaction with various amino acids and proteins. This allows for the preparation of derivatives and their separation on thin-layer chromatograms, facilitating the study of protein structure (Ratney, Godshalk, Joice, & James, 1967).
Chiral Nitronyl Nitroxides Synthesis : The compound has been involved in the synthesis of optically active and racemic alpha-nitronyl nitroxides (alpha-NNs). This process includes the synthesis of a dissymmetric vic-dinitro compound, enantiomeric resolution, and subsequent steps leading to the creation of alpha-NNs, useful in magnetic property studies (Shimono et al., 2004).
Photoaffinity Labeling of Proteins : 2,4-Dinitro-5-fluorophenylazide, a derivative, has been prepared for photoaffinity labeling of amine groups in proteins. Its ability to react under mild conditions and modify free amine groups, even in active enzymes, makes it suitable for studying protein interactions (Wilson, Miyata, Erecínska, & Vanderkooi, 1975).
Electrochemical Applications : In the field of electrochemistry, derivatives of this compound have been used. For example, a study describes the development of a biosensor based on a modified electrode for the determination of substances like glutathione, showcasing its potential in electrochemical sensing technologies (Karimi-Maleh et al., 2014).
Fluorescence Probe Development : The compound has been used in the creation of fluorescence-enhanced probes for the detection of hydrogen sulfide. These probes have shown significant enhancements in fluorescence in response to H2S, indicating their potential in quantitative detection applications (Ma, Zhang, & Qu, 2019).
Properties
IUPAC Name |
2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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